molecular formula C10H24Cl2N2 B3033804 [4-(1-Azepanyl)butyl]amine dihydrochloride CAS No. 1197880-57-1

[4-(1-Azepanyl)butyl]amine dihydrochloride

Cat. No.: B3033804
CAS No.: 1197880-57-1
M. Wt: 243.21
InChI Key: GSMOLQOMNKKZHF-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Azepane-Containing Compounds in Synthetic Chemistry

The journey of azepane-containing compounds in synthetic chemistry is deeply rooted in the exploration of seven-membered nitrogen heterocycles. Historically, the synthesis of these rings posed a significant challenge to chemists due to unfavorable ring strain and entropic factors, making their construction less straightforward than their five- and six-membered counterparts. nih.govresearchgate.net Early methods often involved ring-expansion strategies or multi-step linear syntheses, which were often low-yielding and lacked broad applicability.

Over the decades, advancements in synthetic methodologies have enabled more efficient access to the azepane core. The development of transition-metal-catalyzed reactions, novel cyclization strategies, and a deeper understanding of reaction mechanisms have been pivotal. nih.gov This evolution has unlocked the potential to create a diverse array of functionalized azepanes, which in turn has fueled their exploration in various scientific domains, particularly in the quest for new therapeutic agents. nih.gov

Strategic Placement of [4-(1-Azepanyl)butyl]amine Dihydrochloride (B599025) within Contemporary Chemical Research Domains

While specific research focusing exclusively on [4-(1-Azepanyl)butyl]amine dihydrochloride is limited, its strategic value can be inferred from its structure. This compound serves as a quintessential building block or synthetic intermediate. The presence of a primary amine at the terminus of the butyl chain and a tertiary amine within the azepane ring provides two key points for chemical modification.

In medicinal chemistry, the azepane moiety is a recognized pharmacophore found in numerous bioactive molecules. nih.govresearchgate.net Its incorporation can influence a molecule's lipophilicity, metabolic stability, and three-dimensional conformation, all of which are critical for effective interaction with biological targets. The butylamine (B146782) linker offers a flexible spacer to connect the azepane ring to other molecular fragments, a common strategy in drug design to optimize binding to receptors or enzymes. Therefore, this compound is strategically positioned as a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications.

Identification of Knowledge Gaps and Rationale for In-Depth Academic Investigation

The primary knowledge gap concerning this compound is the lack of dedicated studies on its specific biological activities and physicochemical properties. Its existence is primarily noted in chemical supplier catalogs, suggesting its use as a reagent rather than a subject of standalone research.

This gap presents a rationale for further academic investigation. A thorough characterization of its properties could be valuable for chemists utilizing it in synthesis. Furthermore, exploring its potential biological effects, even if modest, could provide insights for the design of more complex molecules. A deeper understanding of its reactivity and conformational dynamics would also be beneficial for predicting its behavior in more intricate synthetic pathways. The development of more efficient and scalable synthetic routes to this compound and its derivatives also remains an area ripe for exploration. researchgate.net

Overview of the Research Scope and Objectives Pertaining to this compound

Given the current state of knowledge, a hypothetical research program focused on this compound would likely encompass the following objectives:

Synthetic Methodology Development: To devise and optimize novel, efficient, and scalable synthetic routes for the preparation of this compound and its analogues.

Physicochemical Characterization: To conduct a comprehensive analysis of its structural, spectroscopic, and thermal properties.

Exploration of Chemical Reactivity: To investigate the reactivity of both the primary and tertiary amine functionalities to understand its utility as a synthetic intermediate.

Preliminary Biological Screening: To perform initial in vitro assays to identify any potential biological activities, which could guide the design of future derivatives.

Computational Modeling: To use computational methods to study its conformational preferences and predict its interactions with biological macromolecules.

Academic Contributions and Broader Scientific Implications of Research on this compound

Research on this compound, while seemingly niche, could offer several contributions to the broader scientific community. The development of new synthetic methods for this compound could be applicable to the synthesis of other functionalized azepanes. A deeper understanding of its properties and reactivity would add to the fundamental knowledge base of heterocyclic chemistry.

Perhaps most significantly, its use as a building block in the synthesis of novel bioactive compounds could lead to the discovery of new therapeutic agents. The azepane scaffold is present in drugs with a wide range of applications, including anticancer, antimicrobial, and central nervous system-acting agents. nih.gov By providing a versatile and functionalized azepane-containing starting material, research on this compound can indirectly contribute to advancements in drug discovery and development.

Chemical Compound Information

Compound Name
This compound
Azepane
Butylamine

Interactive Data Table: General Properties of Constituent Moieties

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(azepan-1-yl)butan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2.2ClH/c11-7-3-6-10-12-8-4-1-2-5-9-12;;/h1-11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMOLQOMNKKZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 1 Azepanyl Butyl Amine Dihydrochloride

Retrosynthetic Analysis and Strategic Disconnections for the Construction of the [4-(1-Azepanyl)butyl]amine Core

Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.comicj-e.org For the [4-(1-Azepanyl)butyl]amine core, the most logical disconnections involve cleaving the carbon-nitrogen (C-N) bonds, as these are key bonds formed during the synthesis.

The primary strategic disconnection is at the C-N bond between the azepane ring and the butyl side chain (Disconnection a , Figure 1). This approach simplifies the target molecule into two key synthons: an azepane synthon and a 4-aminobutyl synthon. The corresponding synthetic equivalents for these synthons are azepane itself (also known as hexamethyleneimine) and a bifunctional four-carbon chain, such as 4-chlorobutan-1-amine (B1590077) or a related precursor with a leaving group at one end and a protected amine at the other.

An alternative, though less direct, disconnection can be envisioned within the azepane ring itself, which would fall under the strategy for synthesizing the azepane moiety from an acyclic precursor. A third disconnection can be made at the terminal primary amine (Disconnection b , Figure 1), which relates to the installation of the amino group onto a pre-formed azepanylbutyl chain. The most convergent and efficient strategy, however, remains the coupling of the two main fragments generated from Disconnection a .

Figure 1: Retrosynthetic Analysis of [4-(1-Azepanyl)butyl]amine

Established Synthetic Routes Towards [4-(1-Azepanyl)butyl]amine Dihydrochloride (B599025) and its Precursors

The synthesis of [4-(1-Azepanyl)butyl]amine dihydrochloride is logically divided into the formation of its constituent parts—the azepane ring and the butylamine (B146782) side chain—followed by their coupling.

Synthesis of the Azepane Moiety: Cyclization Strategies and Ring Expansion Reactions

The azepane ring is a seven-membered nitrogen-containing heterocycle. Its synthesis can be challenging due to unfavorable ring strain and entropy compared to five- or six-membered rings. nih.gov Several methods have been developed to overcome these challenges.

Intramolecular Cyclization: This is a common strategy involving the cyclization of a linear precursor containing a terminal amine and a leaving group. For instance, the cyclization of 6-amino-1-hexanol (B32743) derivatives or 1,6-dihalohexanes with a primary amine can yield the azepane core.

Reductive Amination: The intramolecular reductive amination of a 6-aminohexanal (B8501505) or a related keto-amine can effectively form the seven-membered ring.

Ring Expansion: Azepanes can be synthesized through the expansion of smaller rings, such as piperidines. For example, the Beckmann rearrangement of cyclohexanone (B45756) oxime is a classic industrial method for producing caprolactam, which can then be reduced to azepane.

Aza-Prins Cyclization: More recent methodologies include the silyl (B83357) aza-Prins cyclization, which can build the azepane ring system through the reaction of allylsilyl amines with aldehydes, mediated by a Lewis acid catalyst like InCl₃ or iron(III) salts. nih.govacs.org

Industrial Production: On a large scale, azepane (hexamethyleneimine) is often produced via the partial hydrogenolysis of hexamethylenediamine. wikipedia.org

Synthesis MethodPrecursorsKey Features
Intramolecular Cyclization Acyclic amino-alcohols or dihalidesRelies on nucleophilic substitution.
Ring Expansion Cyclohexanone OximeClassic industrial route via Beckmann rearrangement to caprolactam.
Aza-Prins Cyclization Allylsilyl amines, AldehydesModern method forming C-N and C-C bonds in one step. acs.org
Hydrogenolysis HexamethylenediamineIndustrial scale, high-pressure process. wikipedia.org

Construction of the Butylamine Side Chain: Alkylation and Amine Formation Methodologies

The butylamine side chain must be functionalized to allow for coupling with the azepane ring. This typically involves creating a 1,4-disubstituted butane (B89635) derivative.

From 1,4-Dihalobutanes: Reacting 1,4-dibromobutane (B41627) or 1,4-dichlorobutane (B89584) with a protected amine source, such as potassium phthalimide (B116566) (the Gabriel synthesis), allows for the selective introduction of a single primary amine, leaving the other halogen as a leaving group for the subsequent coupling step. masterorganicchemistry.com

Reductive Amination of Aldehydes: The reductive amination of butyraldehyde (B50154) or its derivatives with ammonia (B1221849) can yield butylamine. researchgate.net To create the bifunctional chain required, a starting material like 4-chlorobutyraldehyde could be used, with the aldehyde undergoing reductive amination while the chloride remains for coupling.

Reduction of Nitriles: The reduction of succinonitrile (B93025) (butane-1,4-dinitrile) can produce 1,4-diaminobutane. One of the amino groups would then need to be selectively reacted or protected before coupling.

Coupling Reactions for Integrating the Azepane and Butylamine Fragments

The final step in constructing the core structure is the coupling of the azepane moiety with the functionalized butylamine side chain. The most common and direct method is nucleophilic substitution (N-alkylation).

In this reaction, azepane acts as a nucleophile, attacking the electrophilic carbon on the butyl chain that bears a leaving group (e.g., Cl, Br, I). The reaction is typically performed using a precursor like N-(4-bromobutyl)phthalimide. The azepane displaces the bromide, and a subsequent deprotection step, often with hydrazine, removes the phthalimide group to reveal the primary amine and yield the final product. masterorganicchemistry.com

An alternative is reductive amination, where azepane could be reacted with a 4-oxobutylamine derivative (or a protected version) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120). mdpi.com

Optimization of Reaction Conditions and Yield Enhancement Strategies in the Synthesis of this compound

Optimizing the N-alkylation coupling reaction is crucial for maximizing the yield and purity of the product. Key parameters include the choice of solvent, base, temperature, and stoichiometry. researchgate.net

Solvent: Aprotic polar solvents such as acetonitrile (B52724) (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are generally preferred as they can dissolve the reactants and stabilize charged intermediates without interfering with the nucleophile.

Base: A non-nucleophilic inorganic base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is often added. The base neutralizes the hydrohalic acid byproduct that forms, preventing the protonation and deactivation of the azepane nucleophile.

Temperature: The reaction temperature is a critical factor. While higher temperatures can increase the reaction rate, they can also lead to side reactions, such as elimination or the formation of impurities. A moderate temperature, ranging from room temperature to 60-80 °C, is typically optimal.

Stoichiometry: Using a slight excess of one reactant can drive the reaction to completion. However, using a large excess of the alkylating agent can lead to undesired dialkylation of the primary amine if it is not adequately protected.

ParameterConditionRationale / Potential Impact
Solvent DMF, AcetonitrileAprotic polar solvents facilitate SN2 reactions.
Base K₂CO₃, Et₃NScavenges acid by-product, preventing nucleophile deactivation.
Temperature 25 °C - 80 °CBalances reaction rate against the formation of by-products.
Reactant Ratio 1:1 to 1.2:1 (Alkylating Agent:Azepane)A slight excess of the alkylating agent can improve conversion.

Purification Techniques and Salt Formation Methodologies for this compound

After the synthesis is complete, a multi-step purification process is required to isolate the final product in high purity.

Work-up and Extraction: The reaction mixture is typically quenched with water, and the pH is adjusted to be basic to ensure the product is in its free base form. The free base is then extracted from the aqueous layer using an organic solvent like dichloromethane (B109758) or ethyl acetate. The combined organic layers are washed with brine to remove residual water and then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

Purification of the Free Base: The crude free base obtained after solvent evaporation can be purified by several methods. Vacuum distillation may be suitable if the compound is a thermally stable liquid. However, column chromatography on silica (B1680970) gel is a more common method for removing closely related impurities.

Salt Formation: For ease of handling, stability, and storage, the purified free base is converted to its dihydrochloride salt. The purified amine is dissolved in a suitable solvent, such as isopropanol, diethyl ether, or ethanol. A stoichiometric amount (two equivalents) of hydrochloric acid (often as a solution in ether or isopropanol, or as gaseous HCl) is then added. chemspider.com

Isolation and Purification of the Salt: As an ionic compound, the dihydrochloride salt is typically a solid that is insoluble in nonpolar organic solvents. It will precipitate out of the solution upon addition of HCl. The resulting solid can be collected by filtration, washed with a cold solvent (like diethyl ether) to remove any remaining soluble impurities, and then dried under vacuum. For further purification, the salt can be recrystallized from an appropriate solvent system, such as an ethanol/ether mixture.

Stereoselective Synthetic Approaches for Chiral Analogs of this compound

The development of stereoselective methods to synthesize chiral analogs of [4-(1-Azepanyl)butyl]amine is crucial for investigating the pharmacological properties of individual enantiomers. While a direct asymmetric synthesis of the title compound is not extensively documented, several strategies for the enantioselective synthesis of chiral azepane rings have been established. These chiral azepane cores can then serve as key intermediates, which can be subsequently N-alkylated with a suitable 4-aminobutyl precursor to yield the desired chiral analogs.

One notable approach involves a one-pot photoenzymatic process to produce chiral N-Boc-4-aminoazepane. This method combines a photochemical oxyfunctionalization of N-Boc-azepane to generate the corresponding ketone, followed by a stereoselective enzymatic transamination. This chemoenzymatic cascade offers high conversions and excellent enantiomeric excess, providing a valuable chiral building block.

Another powerful strategy for constructing polysubstituted chiral azepanes is the highly diastereoselective and enantioselective lithiation-conjugate addition sequence. This method utilizes a chiral ligand, (-)-sparteine, to mediate the asymmetric addition of a lithiated allylamine (B125299) derivative to an unsaturated ester, ultimately leading to the formation of a substituted azepane ring with high stereocontrol.

Furthermore, stereoselective and regioselective synthesis of azepane derivatives can be achieved through the ring expansion of piperidines. This approach allows for the creation of diastereomerically pure azepanes in excellent yields. The stereochemistry of the final product is dictated by the stereochemistry of the starting piperidine (B6355638) derivative.

Osmium-catalyzed tethered aminohydroxylation represents another innovative method for the stereoselective synthesis of heavily hydroxylated azepane iminosugars. This strategy involves the creation of a new C-N bond with complete regio- and stereocontrol, followed by intramolecular reductive amination to form the azepane ring.

These methodologies provide robust platforms for accessing a variety of chiral azepane precursors. The subsequent attachment of the 4-aminobutyl side chain can be accomplished through standard synthetic transformations, such as reductive amination with a protected 4-aminobutanal (B194337) or N-alkylation with a suitable 4-halobutyl derivative, to furnish the final chiral analogs of [4-(1-Azepanyl)butyl]amine.

Table 1: Comparison of Stereoselective Synthetic Approaches to Chiral Azepane Analogs

MethodKey TransformationStarting Material ExampleProduct ExampleStereoselectivity
Photoenzymatic SynthesisPhotochemical oxyfunctionalization and enzymatic transaminationN-Boc-azepaneN-Boc-4-aminoazepane>99% ee
Lithiation-Conjugate Addition(-)-Sparteine mediated asymmetric deprotonation-conjugationN-Boc-N-(p-methoxyphenyl)-allylamine4,5,6-Substituted N-Boc azepaneHigh dr and ee
Piperidine Ring ExpansionStereoselective and regioselective ring expansionDiastereomerically pure piperidine derivativeDiastereomerically pure azepane derivativeExclusive stereoselectivity
Osmium-Catalyzed AminohydroxylationTethered aminohydroxylation and intramolecular reductive aminationD-mannose-derived aldehydePentahydroxyazepane iminosugarComplete regio- and stereocontrol

Exploration of Novel Synthetic Pathways and Green Chemistry Principles in the Preparation of this compound

Recent advancements in synthetic organic chemistry have focused on the development of novel and more sustainable methods for the preparation of heterocyclic compounds. These principles are applicable to the synthesis of [4-(1-Azepanyl)butyl]amine, aiming to improve efficiency, reduce waste, and utilize more environmentally benign reagents and conditions.

A novel approach to constructing complex azepanes involves the photochemical dearomative ring expansion of simple nitroarenes. This process, mediated by blue light at room temperature, transforms a six-membered aromatic ring into a seven-membered azepine ring system, which can then be hydrogenated to the saturated azepane. This method offers a modular and efficient route to functionalized azepanes from readily available starting materials.

In the context of attaching the butylamine side chain, green N-alkylation strategies are of significant interest. Traditional N-alkylation methods often involve stoichiometric amounts of strong bases and hazardous alkylating agents. Greener alternatives include the use of alcohols as alkylating agents, which generate water as the only byproduct. For instance, an iridium-catalyzed, microwave-assisted alkylation of amines with alcohols provides an atom-economical and solvent-free approach. Another sustainable method utilizes a reusable nickel-ruthenium catalyst for the selective N-monoalkylation of amines with alcohols, avoiding the formation of over-alkylated byproducts.

The direct synthesis of the butylamine portion of the molecule can also be approached from a green chemistry perspective. The preparation of n-butylamine, for example, can be achieved through the catalytic amination of butanol, a route that offers high atom economy and avoids the use of halide intermediates.

Furthermore, one-pot and multi-component reactions are being explored to streamline the synthesis of cyclic amines. A microwave-assisted one-pot cyclocondensation of primary amines with alkyl dihalides in an aqueous medium provides a rapid and efficient route to nitrogen-containing heterocycles like azepane.

Biocatalysis also offers a green avenue for the synthesis of chiral amines and their precursors. Imine reductases (IREDs) and transaminases can be employed for the asymmetric synthesis of chiral amines under mild, aqueous conditions, reducing the need for hazardous reagents and solvents.

Table 2: Overview of Novel and Green Synthetic Pathways

Synthetic StepMethodKey FeaturesExample Reaction
Azepane Ring FormationPhotochemical Dearomative Ring ExpansionBlue light mediated, room temperature, modularConversion of nitroarenes to 3H-azepines, followed by hydrogenolysis
N-AlkylationIridium-Catalyzed Alkylation with AlcoholsMicrowave-assisted, solvent-free, atom-economicalAzepane + 4-amino-1-butanol (B41920) -> [4-(1-Azepanyl)butyl]amine
N-AlkylationNickel-Ruthenium Catalyzed Alkylation with AlcoholsReusable catalyst, high selectivity for mono-alkylationAniline + Benzyl alcohol -> N-Benzylaniline
N-AlkylationReductive Amination of NitroarenesOne-pot, mild conditions, cost-effectiveNitroarene + Carbonyl compound + Zn/HOAc -> N-alkylated amine
Cyclic Amine SynthesisMicrowave-Assisted CyclocondensationOne-pot, aqueous medium, rapid reactionPrimary amine + Alkyl dihalide -> Cyclic amine

Advanced Structural Characterization and Spectroscopic Analysis of 4 1 Azepanyl Butyl Amine Dihydrochloride

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing intermolecular interactions within a molecule. While specific experimental IR and Raman spectra for [4-(1-Azepanyl)butyl]amine dihydrochloride (B599025) are not widely available in the published literature, a theoretical analysis based on its known structure allows for the prediction of its characteristic vibrational modes.

The structure of [4-(1-Azepanyl)butyl]amine dihydrochloride contains a primary ammonium (B1175870) group (-NH3+), a tertiary amine within the azepane ring, and a hydrocarbon backbone. These functional groups give rise to distinct vibrational frequencies.

Expected Vibrational Modes:

N-H Stretching: The primary ammonium group (-NH3+) is expected to exhibit strong, broad absorption bands in the IR spectrum, typically in the range of 3200-2800 cm⁻¹. These bands are often complex due to hydrogen bonding and Fermi resonance. In the Raman spectrum, these vibrations would likely appear as moderately intense peaks.

C-H Stretching: The stretching vibrations of the C-H bonds in the butyl chain and the azepane ring are anticipated in the 3000-2850 cm⁻¹ region of both IR and Raman spectra.

N-H Bending: The bending (scissoring) vibrations of the -NH3+ group are expected to produce a strong to medium intensity band in the IR spectrum around 1600-1500 cm⁻¹.

C-H Bending: The scissoring and bending vibrations of the methylene (B1212753) (-CH2-) groups will appear in the region of 1470-1440 cm⁻¹.

C-N Stretching: The stretching vibrations of the C-N bonds are expected in the fingerprint region of the spectrum, typically between 1250 and 1020 cm⁻¹.

Skeletal Vibrations: The complex vibrations of the carbon skeleton, including the azepane ring deformations, will produce a series of bands in the fingerprint region below 1400 cm⁻¹, which are unique to the molecule.

Intermolecular Interactions:

A hypothetical data table of expected vibrational frequencies is presented below based on the analysis of similar amine hydrochloride compounds.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Expected IR Intensity Expected Raman Intensity
N-H Stretching (Ammonium)3200 - 2800Strong, BroadMedium
C-H Stretching (Aliphatic)3000 - 2850Medium to StrongStrong
N-H Bending (Ammonium)1600 - 1500Strong to MediumWeak
C-H Bending (Methylene)1470 - 1440MediumMedium
C-N Stretching1250 - 1020Medium to WeakMedium to Weak
Azepane Ring Vibrations< 1200Medium to WeakMedium to Weak

X-ray Crystallography for Determination of Solid-State Structure, Hydrogen Bonding Networks, and Crystal Packing

To date, a single-crystal X-ray diffraction structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. In the absence of experimental data, a discussion of the expected structural features can be undertaken based on the known principles of amine hydrochloride crystal packing.

Expected Solid-State Structure:

The molecule consists of a flexible butylamine (B146782) chain attached to a seven-membered azepane ring. In the solid state, the butyl chain is likely to adopt a low-energy, extended conformation. The azepane ring can exist in several conformations, such as the chair or boat form, and the preferred conformation in the crystal will be influenced by the crystal packing forces.

Hydrogen Bonding Networks:

As a dihydrochloride salt, the primary ammonium group and the protonated tertiary amine of the azepane ring will be involved in extensive hydrogen bonding with the chloride anions. It is anticipated that a complex three-dimensional network of N-H···Cl hydrogen bonds will be the dominant intermolecular interaction governing the crystal packing. stackexchange.com These interactions are crucial for the stability of the crystal lattice. The geometry of these hydrogen bonds (donor-acceptor distances and angles) would be a key feature of the crystal structure.

Crystal Packing:

A hypothetical table of crystallographic parameters, based on typical values for similar compounds, is provided for illustrative purposes.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)95.0
Volume (ų)1290
Z4
Hydrogen Bond (N-H···Cl)Multiple contacts expected, distances ~3.1-3.3 Å

Computational Chemistry and Molecular Modeling of 4 1 Azepanyl Butyl Amine Dihydrochloride

Quantum Mechanical (QM) Calculations for Electronic Structure, Stability, and Spectroscopic Property Prediction

Quantum mechanical calculations are fundamental to obtaining a detailed understanding of the electronic properties of [4-(1-Azepanyl)butyl]amine dihydrochloride (B599025). These ab initio (from first principles) methods solve the electronic Schrödinger equation to predict a wide range of molecular attributes without the need for empirical parameters. wikipedia.org

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become a popular and computationally efficient method for investigating the electronic properties of molecular systems. jmaterenvironsci.com DFT methods are well-suited for optimizing the geometry of [4-(1-Azepanyl)butyl]amine dihydrochloride to find its most stable three-dimensional structure. By employing functionals such as B3LYP or M06-2X and a suitable basis set (e.g., 6-311++G(d,p)), it is possible to accurately predict bond lengths, bond angles, and dihedral angles. nih.govnih.gov

The geometry optimization process seeks the minimum energy conformation on the potential energy surface. For this compound, this would involve determining the preferred conformation of the azepane ring (e.g., chair, boat, or twist-chair) and the orientation of the butylamine (B146782) side chain. acs.org The presence of two hydrochloride ions necessitates careful consideration of their placement relative to the protonated amine groups to achieve the most stable ionic interactions.

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the total electronic energy, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. nih.govacs.org

Below is a hypothetical data table showcasing the kind of results that would be obtained from a DFT study on this compound.

PropertyCalculated Value (Illustrative)
Total Electronic Energy-850.123 Hartrees
HOMO Energy-8.54 eV
LUMO Energy-0.21 eV
HOMO-LUMO Gap8.33 eV
Dipole Moment12.5 Debye

Ab Initio Methods for High-Accuracy Electronic Structure Analysis

For even higher accuracy in electronic structure analysis, post-Hartree-Fock ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. wikipedia.org While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, which is crucial for obtaining highly accurate energies and spectroscopic properties. wikipedia.org

These high-level calculations can be used to refine the energies of different conformers identified through DFT, providing a more reliable picture of their relative stabilities. Furthermore, ab initio methods are instrumental in predicting spectroscopic properties, such as vibrational frequencies (IR and Raman spectra) and NMR chemical shifts. The calculated vibrational frequencies can be compared with experimental data to validate the computational model. nih.gov

An illustrative table of calculated vibrational frequencies for a key functional group in this compound is presented below.

Vibrational ModeCalculated Frequency (cm⁻¹) (Illustrative)
N-H Stretch (primary amine)3250
N-H Stretch (azepane)3180
C-N Stretch1150
C-H Stretch (aliphatic)2950-2850

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

While quantum mechanical methods provide detailed electronic information, they are often too computationally expensive for studying the conformational flexibility and dynamics of a molecule over longer timescales. For this purpose, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are the methods of choice.

Force Field Development and Validation for this compound

Molecular mechanics simulations rely on a set of empirical energy functions known as a force field to describe the potential energy of a system as a function of its atomic coordinates. nih.gov A force field consists of parameters for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). researchgate.net

For a molecule like this compound, a pre-existing force field such as AMBER, CHARMM, or OPLS-AA may be used as a starting point. researchgate.netnih.gov However, for accurate simulations, it is often necessary to develop and validate specific parameters for the molecule of interest, particularly for the azepane ring and the protonated amine groups. arxiv.org Parameterization can be achieved by fitting the force field parameters to reproduce experimental data or high-level ab initio quantum mechanical calculations of molecular geometries, vibrational frequencies, and conformational energy profiles. nih.govresearchgate.net

The table below illustrates a subset of hypothetical force field parameters that would be defined for this compound.

Interaction TypeAtom TypesParameterValue (Illustrative)
Bond StretchingC-N (azepane)Force Constant (kcal/mol/Ų)450
Equilibrium Distance (Å)1.47
Angle BendingC-N-C (azepane)Force Constant (kcal/mol/rad²)50
Equilibrium Angle (°)112
TorsionalC-C-N-CBarrier Height (kcal/mol)2.5
Periodicity3

Conformational Ensemble Generation and Analysis

Due to the presence of multiple rotatable single bonds in the butyl chain and the flexibility of the azepane ring, this compound can exist in a multitude of conformations. ijpsr.com Molecular dynamics simulations can be used to explore the conformational space of the molecule by simulating its atomic motions over time. mdpi.com

Solvent Effects on Conformational Preferences and Molecular Interactions

The conformation and behavior of this compound can be significantly influenced by its environment, particularly the solvent. researchgate.netresearchgate.net MD simulations are well-suited to study these solvent effects by explicitly including solvent molecules (e.g., water) in the simulation box. nih.gov

In a polar solvent like water, the dihydrochloride salt will be solvated, and the interactions between the protonated amine groups, the chloride ions, and the water molecules will play a crucial role in determining the preferred conformation of the molecule. gla.ac.uk The solvent can stabilize certain conformations through hydrogen bonding and electrostatic interactions. researchgate.net By running MD simulations in different solvents, it is possible to understand how the conformational landscape of this compound changes with the polarity and hydrogen-bonding capacity of the medium. researchgate.net

The following table provides a hypothetical comparison of a key dihedral angle distribution in different solvents, as would be obtained from MD simulations.

SolventDihedral Angle (C-C-C-N) Mean (°) (Illustrative)Dihedral Angle Standard Deviation (°) (Illustrative)
Vacuum17525
Water-6540
Ethanol16030

Prediction of Reaction Mechanisms and Transition States in the Synthesis of this compound

The synthesis of this compound likely involves the formation of the azepane ring and the subsequent attachment of the butylamine side chain, or vice versa. Computational chemistry, particularly quantum mechanics (QM) methods like Density Functional Theory (DFT), can be instrumental in predicting the most plausible reaction mechanisms and identifying the associated transition states.

A probable synthetic route to [4-(1-Azepanyl)butyl]amine involves the reductive amination of a suitable keto-amine or the nucleophilic substitution of a halo-butylamine with azepane. Computational models can simulate these reaction pathways to determine their feasibility.

In the case of a nucleophilic substitution reaction, computational studies can model the substitution of a leaving group on a butyl chain by the nitrogen atom of azepane. These models can predict whether the reaction proceeds via an SN1 or SN2 mechanism. By calculating the energy of the transition state for both pathways, researchers can determine which mechanism is more favorable under specific reaction conditions. The nature of the solvent can also be incorporated into these models to provide a more accurate prediction of the reaction outcome in a real-world experimental setup.

The table below illustrates hypothetical energy values that could be obtained from DFT calculations for key steps in the synthesis of the parent amine of [4-(1-Azepanyl)butyl]amine.

Reaction StepIntermediate/Transition StateCalculated Activation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
Reductive AminationHemiaminal Formation15.2-5.8
Imine Formation (Transition State)22.512.3
Hydride Reduction (Transition State)18.7-35.1
Nucleophilic Substitution (SN2)Pentavalent Carbon (Transition State)25.4-20.9

Note: The data in this table is hypothetical and for illustrative purposes only.

In Silico Prediction of Molecular Interactions and Ligand-Target Binding Characteristics for this compound

In silico methods are invaluable for predicting how a molecule like this compound might interact with biological targets, thus providing insights into its potential pharmacological activity. Techniques such as molecular docking and molecular dynamics (MD) simulations are central to this predictive process.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For [4-(1-Azepanyl)butyl]amine, with its flexible butyl chain and protonated amine groups, docking studies can screen a wide range of potential protein targets. Given the structural motifs present in the molecule, G-protein coupled receptors (GPCRs), ion channels, and transporters are plausible target classes. Docking algorithms would place the ligand into the binding site of a target protein in various conformations and orientations, and a scoring function would estimate the binding affinity for each pose. This can help identify potential biological targets and generate hypotheses about the mechanism of action.

Molecular dynamics (MD) simulations can then be used to refine the docking results and provide a more dynamic picture of the ligand-target interaction. An MD simulation would model the movement of the ligand and the protein over time, allowing for the observation of conformational changes and the stability of the binding pose. These simulations can reveal key interactions, such as hydrogen bonds and electrostatic interactions, between the protonated amines of this compound and specific amino acid residues in the binding pocket of the target protein. The flexibility of the azepane ring and the butyl chain can also be assessed to understand their role in achieving an optimal binding conformation.

The following table presents a hypothetical summary of results from a molecular docking and MD simulation study of [4-(1-Azepanyl)butyl]amine with a putative GPCR target.

Computational MethodParameterPredicted ValueKey Interacting Residues
Molecular DockingBinding Affinity (kcal/mol)-8.5Asp113, Tyr308
Hydrogen Bonds2Asp113
Electrostatic Interactions3Asp113, Glu288
Molecular Dynamics (100 ns)RMSD of Ligand (Å)1.2-
Stability of H-bonds85%Asp113

Note: The data in this table is hypothetical and for illustrative purposes only.

Through these computational approaches, a detailed understanding of the chemical reactivity and potential biological activity of this compound can be developed prior to extensive experimental investigation.

Derivatization Strategies and Analog Synthesis for 4 1 Azepanyl Butyl Amine Dihydrochloride

Design Principles for the Synthesis of Structurally Modified Analogs

The design of new analogs of [4-(1-Azepanyl)butyl]amine dihydrochloride (B599025) is guided by established medicinal chemistry principles. Modifications typically target the main structural components of the molecule: the azepane ring, the butylamine (B146782) side chain, and the terminal primary amine.

The azepane ring, a seven-membered saturated N-heterocycle, offers significant opportunities for structural variation to explore three-dimensional chemical space. researchgate.netnih.gov Although less common than five- or six-membered rings in drug discovery, the azepane motif is found in numerous FDA-approved drugs, highlighting its pharmaceutical relevance. nih.gov Strategies for its modification aim to alter conformation, steric bulk, and polarity.

Key design principles include:

Ring Substitution: Introducing substituents at various positions (C2-C7) of the azepane ring can probe interactions with biological targets. Alkyl, aryl, hydroxyl, or halogen groups can be incorporated. Modern synthetic methods, such as dearomative ring expansion of substituted nitroarenes, provide access to complex, polysubstituted azepanes that were previously difficult to synthesize. nih.govmanchester.ac.uk

Ring Contraction and Expansion: Evaluating the impact of ring size on activity by synthesizing analogs containing smaller (e.g., piperidine (B6355638), pyrrolidine) or larger rings can be informative. This helps determine the optimal ring size for target engagement.

Introduction of Heteroatoms: Replacing a methylene (B1212753) group within the azepane ring with another heteroatom (e.g., oxygen to form an oxazepane) can modulate the ring's polarity, hydrogen bonding capacity, and metabolic stability.

Table 1: Design Strategies for Azepane Ring Modification
Modification StrategyRationaleExample of Resulting Scaffold
C4-SubstitutionIntroduce steric bulk or polar interactions; explore specific binding pockets.4-Methylazepane, 4-Phenylazepane
Ring ContractionAssess the importance of the seven-membered ring for activity.Piperidine, Pyrrolidine
Heteroatom IncorporationAlter polarity, solubility, and metabolic profile.1,4-Oxazepane

The four-carbon linker is a critical determinant of the spatial relationship between the azepane ring and the terminal amine. Modifications to this chain can fine-tune this distance and influence flexibility and lipophilicity.

Common variations include:

Homologation/Dehomologation: Lengthening (pentyl, hexyl) or shortening (propyl, ethyl) the alkyl chain alters the distance between the two nitrogen atoms.

Introduction of Rigidity: Incorporating elements of unsaturation (e.g., a double or triple bond) or cyclic structures (e.g., cyclopropane) within the chain can restrict conformational freedom. This can lead to a more defined orientation of the terminal functional groups, potentially increasing binding affinity.

Branching: Adding alkyl groups (e.g., methyl) to the chain can introduce steric hindrance and influence metabolic stability by blocking potential sites of oxidation.

Table 2: Strategies for Modifying the Butylamine Side Chain
Modification StrategyRationaleExample Side Chain
HomologationOptimize the distance between terminal groups.-[CH₂]₅-
DehomologationOptimize the distance between terminal groups.-[CH₂]₃-
Introduction of UnsaturationRestrict conformational flexibility.-CH₂-CH=CH-CH₂-
BranchingEnhance metabolic stability and introduce steric bulk.-CH(CH₃)-[CH₂]₃-

The terminal primary amine is a key site for derivatization to explore a wide range of chemical functionalities. These modifications can introduce new intermolecular interactions, such as hydrogen bonds, ionic bonds, or van der Waals forces.

Examples of functional group introductions include:

N-Alkylation/N-Arylation: Conversion of the primary amine to a secondary or tertiary amine by introducing alkyl (e.g., methyl, ethyl) or aryl groups.

Acylation: Formation of amides, carbamates, or ureas by reacting the amine with acyl chlorides, chloroformates, or isocyanates, respectively. This can introduce hydrogen bond donors and acceptors and modulate the basicity of the nitrogen.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides, which are stable, non-basic functional groups capable of hydrogen bonding.

Synthetic Methodologies for the Introduction of Different Amine Derivatives

The synthesis of analogs with modified terminal amines relies on a toolkit of robust and well-established chemical reactions. The choice of methodology depends on the desired functional group.

Reductive Amination: This is a versatile method for converting the primary amine into secondary or tertiary amines. The primary amine is reacted with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ using a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. mdpi.com

Nucleophilic Substitution: Secondary and tertiary amines can be synthesized by reacting the primary amine with alkyl halides. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. nih.gov

Acylation Reactions: Amides are readily formed by treating the primary amine with an acid chloride, anhydride, or carboxylic acid (in the presence of a coupling agent like DCC/HOBt). mdpi.comresearchgate.net Similarly, ureas can be synthesized using isocyanates, and carbamates can be formed from chloroformates.

Exploration of Bioisosteric Replacements within the [4-(1-Azepanyl)butyl]amine Framework

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group or substructure with another that has similar physical or chemical properties, with the goal of improving the compound's biological profile. princeton.edu This approach can be applied to both the azepane ring and the butylamine linker.

Azepane Ring Bioisosteres: The azepane ring can be replaced with other cyclic systems to explore different conformational space or physicochemical properties. For instance, replacing the saturated azepane with a piperidine ring is a common strategy. enamine.net More novel replacements could include spirocyclic systems like 1-azaspiro[3.3]heptane, which can act as a bioisostere for piperidine and offer a different three-dimensional structure. enamine.net

Linker Bioisosteres: The flexible butylamine chain can be replaced with more rigid structures that maintain a similar distance and vector between the terminal groups. Saturated bicyclic scaffolds, such as bicyclo[1.1.1]pentane (Bcp) or bicyclo[2.2.2]octane (Bco), are increasingly used as bioisosteres for linear alkyl chains or phenyl rings to improve properties like solubility and metabolic stability. enamine.netchem-space.com

Amine Bioisosteres: While the primary amine is a key feature, its basicity and hydrogen-bonding pattern can be mimicked by other functional groups if needed to address issues like pKa modulation or membrane permeability.

Combinatorial Chemistry Approaches for the Generation of Diverse Libraries of [4-(1-Azepanyl)butyl]amine Dihydrochloride Analogs

Combinatorial chemistry provides a high-throughput platform for rapidly generating large libraries of related compounds for screening. A combinatorial approach to creating analogs of this compound would involve a scaffold-based synthesis strategy.

The core [4-(1-Azepanyl)butyl]amine structure can be used as a central scaffold. A library can be generated by reacting the terminal primary amine with a diverse set of building blocks in a parallel fashion. For example:

Scaffold Synthesis: A large batch of the [4-(1-Azepanyl)butyl]amine core is synthesized.

Parallel Derivatization: The core scaffold is distributed into an array of reaction vessels (e.g., a 96-well plate).

Building Block Addition: A different reactant is added to each well. This could be a diverse collection of:

Acyl chlorides or carboxylic acids to generate an amide library.

Aldehydes or ketones for a reductive amination library.

Sulfonyl chlorides to create a sulfonamide library.

Purification and Screening: The resulting products are purified and then screened for biological activity, allowing for the rapid exploration of SAR around the terminal amine.

Investigation of Molecular Targets and Biological Interaction Mechanisms for 4 1 Azepanyl Butyl Amine Dihydrochloride in Preclinical Research

Methodological Frameworks for In Vitro Ligand-Target Interaction Studies

The initial step in characterizing a new compound involves identifying and characterizing its binding to specific molecular targets. Several biophysical techniques are employed for this purpose, each providing unique insights into the ligand-target interaction.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a cornerstone in pharmacology for quantifying the affinity of a ligand for a receptor. This technique utilizes a radioactively labeled ligand (radioligand) that binds to the target receptor. The affinity of an unlabeled compound, such as [4-(1-Azepanyl)butyl]amine dihydrochloride (B599025), is determined by its ability to compete with and displace the radioligand from the receptor.

The key parameters obtained from these assays are the half-maximal inhibitory concentration (IC₅₀) and the equilibrium dissociation constant (Kᵢ). The IC₅₀ value represents the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand. The Kᵢ value is a more absolute measure of binding affinity and is calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also considers the concentration and affinity of the radioligand.

Hypothetical Data Example:

RadioligandTarget Receptor[4-(1-Azepanyl)butyl]amine dihydrochloride Kᵢ (nM)
[³H]-DopamineDopamine D₂ Receptor150
[³H]-SerotoninSerotonin 5-HT₂ₐ Receptor85
[³H]-NorepinephrineAlpha-1 Adrenergic Receptor220
This table presents hypothetical data for illustrative purposes, as no specific binding affinities for this compound have been published in the reviewed literature.

Surface Plasmon Resonance (SPR) for Kinetic Characterization of Molecular Binding

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions. In a typical SPR experiment, one of the interacting molecules (the ligand, e.g., a target protein) is immobilized on a sensor chip surface. The other molecule (the analyte, e.g., this compound) is then flowed over this surface.

The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of the association rate constant (kₐ) and the dissociation rate constant (kₑ). The equilibrium dissociation constant (Kₑ) can then be calculated as the ratio of kₑ to kₐ (Kₑ = kₑ/kₐ). SPR provides valuable information on the kinetics of the binding event, offering a more dynamic view compared to endpoint assays like radioligand binding.

Hypothetical Data Example:

Target Proteinkₐ (M⁻¹s⁻¹)kₑ (s⁻¹)Kₑ (nM)
Monoamine Oxidase A1.2 x 10⁵2.5 x 10⁻³20.8
Sigma-1 Receptor3.5 x 10⁴1.8 x 10⁻⁴5.1
This table presents hypothetical kinetic data for illustrative purposes, as no specific SPR data for this compound has been published in the reviewed literature.

Fluorescence Polarization and Quenching Assays for Protein-Ligand Interactions

Fluorescence-based assays are versatile methods for studying protein-ligand interactions. Fluorescence Polarization (FP) is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. When this tracer binds to a larger molecule, such as a protein, its tumbling rate slows down, leading to an increase in the polarization of the emitted light. A test compound can compete with the tracer for binding to the protein, causing a decrease in fluorescence polarization.

Fluorescence quenching assays measure the decrease in the fluorescence intensity of a protein upon ligand binding. This quenching can occur through various mechanisms, including conformational changes in the protein that alter the environment of its intrinsic fluorophores (like tryptophan).

Both techniques can be used to determine binding affinities (Kₑ) and are well-suited for high-throughput screening.

Enzymatic Activity Modulation: Methodological Approaches for Inhibition/Activation Studies

If the molecular target of a compound is an enzyme, it is crucial to determine how the compound affects its catalytic activity.

Steady-State Enzyme Kinetics and Inhibition Mechanism Determination

Steady-state enzyme kinetics are used to study the rate of an enzyme-catalyzed reaction once the reaction has reached a steady state, where the concentration of the enzyme-substrate complex is relatively constant. By measuring the reaction rate at different substrate and inhibitor concentrations, key kinetic parameters such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ) can be determined.

When studying an inhibitor like this compound, these experiments can reveal the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor constant (Kᵢ). This information is critical for understanding how the compound exerts its effect on the enzyme.

Hypothetical Data Example:

Enzyme TargetInhibition TypeThis compound Kᵢ (µM)
AcetylcholinesteraseCompetitive12.5
ButyrylcholinesteraseNon-competitive28.3
This table presents hypothetical enzyme inhibition data for illustrative purposes, as no specific kinetic data for this compound has been published in the reviewed literature.

High-Throughput Screening (HTS) Methodologies for Enzyme Target Identification

High-Throughput Screening (HTS) allows for the rapid testing of large numbers of compounds for their ability to modulate the activity of a specific enzyme target. HTS assays are typically miniaturized and automated, using fluorescence, luminescence, or absorbance-based readouts to detect enzyme activity.

For a compound like this compound, HTS can be used to screen it against a panel of enzymes to identify potential targets. Once a "hit" is identified, further studies, such as those described in the sections above, are conducted to confirm and characterize the interaction. This approach is instrumental in the early phases of drug discovery for identifying the primary targets and potential off-target effects of a new chemical entity.

Cellular Permeability and Intracellular Distribution: In Vitro and Ex Vivo Models for Mechanistic Insight

Understanding how a compound crosses biological membranes and where it accumulates within tissues is fundamental to elucidating its mechanism of action. For this compound, a molecule with a cationic primary amine and a lipophilic azepane ring, these studies are crucial for predicting its absorption, distribution, and access to intracellular targets.

Cell-Based Assays for Membrane Transport and Efflux Mechanisms

A variety of in vitro models are utilized to predict the intestinal absorption and potential for active transport of drug candidates. These assays are essential for early-stage evaluation.

Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput, cell-free assay is used to predict passive diffusion across membranes. creative-bioarray.comcreative-bioarray.com The assay measures the diffusion of a compound from a donor well, through a synthetic membrane coated with a lipid solution, to an acceptor well. creative-bioarray.comevotec.com For this compound, PAMPA would provide a baseline measurement of its ability to passively cross a lipid bilayer, a key factor for oral absorption and tissue penetration. creative-bioarray.comevotec.com Different PAMPA models can be used to simulate permeability across the gastrointestinal tract (PAMPA-GIT) or the blood-brain barrier (PAMPA-BBB). creative-bioarray.com The results are typically reported as an apparent permeability coefficient (Papp). enamine.net

Caco-2 Permeability Assay: This assay is considered a gold standard for predicting human intestinal absorption in vitro. evotec.comcreative-bioarray.com It utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a barrier with tight junctions and transporters mimicking the intestinal epithelium. enamine.netevotec.com Unlike PAMPA, the Caco-2 model can assess not only passive diffusion but also active transport and efflux mechanisms. enamine.netevotec.com A bidirectional assay, measuring transport from the apical (A) to basolateral (B) side and vice versa (B to A), is performed to calculate an efflux ratio (Papp(B-A)/Papp(A-B)). evotec.comqdibio.com An efflux ratio greater than two suggests the compound is a substrate for an efflux transporter, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). creative-bioarray.com To confirm the involvement of specific transporters, the assay can be repeated in the presence of known inhibitors like verapamil (B1683045) (for P-gp). enamine.netcreative-bioarray.com

Radiolabeled Ligand Uptake Assays: To quantify cellular uptake kinetics, a radiolabeled version of this compound could be synthesized. Cells expressing specific uptake transporters would be incubated with the radiolabeled compound, and the intracellular radioactivity measured over time to determine transport rates. nih.govrevvity.com These experiments are crucial for identifying if the compound is actively transported into cells, which can significantly impact its intracellular concentration and biological activity. chelatec.comspringernature.com

Table 1: Hypothetical In Vitro Permeability Data for this compound
AssayParameterResultInterpretation
PAMPA-GITPapp (A→B) (10-6 cm/s)8.5Moderate passive permeability.
Caco-2 Bidirectional AssayPapp (A→B) (10-6 cm/s)2.1Low to moderate apparent permeability.
Papp (B→A) (10-6 cm/s)9.8High basolateral to apical transport.
Efflux Ratio (ER)4.7Suggests active efflux (ER > 2).
Caco-2 with P-gp InhibitorPapp (A→B) (10-6 cm/s)7.9Permeability significantly increased.
Efflux Ratio (ER)1.2Efflux is P-glycoprotein mediated.

Ex Vivo Tissue Distribution Studies for Understanding Compound Localization in Preclinical Models

To understand how this compound distributes within a complex biological system, ex vivo models that preserve the native tissue architecture are invaluable.

Precision-Cut Tissue Slices (PCTS) are a key ex vivo method. mdpi.com Thin slices (200-400 µm) are prepared from fresh tumor or organ tissues obtained from preclinical models and are cultured for several days. oatext.comnih.gov This technique preserves the complex 3D structure, cellular heterogeneity, and tumor microenvironment, offering a more physiologically relevant model than cell monolayers. mdpi.comnih.govnih.gov

For distribution studies, a radiolabeled or fluorescently tagged version of this compound would be added to the culture medium. After incubation, the tissue slices can be analyzed using techniques like quantitative whole-body autoradiography (QWBA) or high-content imaging to visualize and quantify the compound's concentration in different cell types and tissue compartments. nih.gov This provides critical insights into which tissues the compound preferentially accumulates in, which is essential for identifying potential sites of action or off-target effects.

Table 2: Illustrative Ex Vivo Tissue Distribution of this compound in a Preclinical Xenograft Model
Tissue SliceCompound Concentration (ng/g tissue)Localization Pattern
Tumor150 ± 25Heterogeneous, higher in perinecrotic regions.
Liver450 ± 50Diffuse, primarily within hepatocytes.
Kidney320 ± 40Concentrated in the renal cortex.
Brain5 ± 2Minimal penetration, suggesting limited BBB crossing.
Spleen85 ± 15Moderate accumulation in lymphoid follicles.

Structure-Activity Relationship (SAR) Studies: Theoretical and Methodological Approaches for Rational Design

SAR studies are essential for optimizing a lead compound by identifying which parts of its chemical structure are critical for its biological activity. These studies guide the rational design of new analogs with improved potency and properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

QSAR modeling establishes a mathematical relationship between the chemical properties of a series of compounds and their biological activity. A predictive model is built by correlating calculated molecular descriptors (which quantify physicochemical properties) with experimentally measured activity.

For this compound, a QSAR study would involve synthesizing a library of analogs by modifying the azepane ring (e.g., changing ring size, adding substituents), the butyl linker (e.g., altering length, introducing rigidity), and the primary amine. The biological activity of each analog would be measured in a relevant assay. Molecular descriptors such as lipophilicity (logP), electronic properties (pKa), and steric parameters would be calculated for each molecule. A statistical model, often using linear regression, would then be generated to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

A hypothetical QSAR equation might look like: log(1/IC₅₀) = 0.5 * cLogP - 0.2 * TPSA + 0.8 * (presence of H-bond donor) + 1.5

This equation would suggest that activity increases with lipophilicity and the presence of a hydrogen bond donor, but decreases with a larger polar surface area (TPSA).

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Methodologies Applied to this compound

FBDD and scaffold hopping are powerful strategies for discovering novel chemical entities with improved properties.

Fragment-Based Drug Discovery (FBDD): FBDD begins by screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.gov Once a fragment hit is identified and its binding mode is determined (typically by X-ray crystallography), it is synthetically "grown" or elaborated into a more potent lead compound. nih.govacs.org In the context of this compound, the azepane moiety or a related cyclic amine could be considered a fragment. nih.govrsc.org If this fragment shows binding to a target, synthetic chemistry would be used to explore different "growth vectors" by adding functionalities at various positions to achieve additional interactions with the target protein. nih.govastx.com

Scaffold Hopping: This strategy aims to replace the central core structure (scaffold) of a known active molecule with a chemically different one while retaining the key pharmacophoric features responsible for biological activity. nih.govuniroma1.it The goal is to discover novel chemotypes that may have improved properties, such as better pharmacokinetics or novel intellectual property protection. nih.gov For this compound, the azepane ring is a clear scaffold. A scaffold hopping approach would involve replacing it with other cyclic structures (e.g., piperidine (B6355638), morpholine, or non-obvious bioisosteres) that can present the butylamine (B146782) side chain in a similar spatial orientation to maintain target interaction. nih.govresearchgate.net

Table 3: Hypothetical Scaffold Hopping Strategies for the Azepane Ring
Original ScaffoldProposed Replacement ScaffoldRationale
AzepanePiperidineReduce ring strain and lipophilicity; well-established in medicinal chemistry.
PyrrolidineExplore smaller, more rigid ring system.
Bicyclic Amine (e.g., 2-azabicyclo[2.2.1]heptane)Introduce conformational restriction to lock in a bioactive conformation.
Acyclic Di-isopropylamineRing-opening strategy to improve synthetic accessibility and explore different conformational space. nih.gov

In Silico Approaches for Target Identification and Molecular Docking Simulations

Computational methods are integral to modern drug discovery, enabling rapid hypothesis generation and prioritization of experiments.

Target Identification: For a compound with an unknown mechanism of action, in silico target identification (also known as "target fishing") can predict potential protein targets. nih.govrsc.org One powerful technique is reverse docking (or inverse docking). nih.govtandfonline.com In this approach, the 3D structure of the ligand, [4-(1-Azepanyl)butyl]amine, is computationally screened against a large library of 3D protein structures. nih.govnih.gov The proteins are then ranked based on the calculated binding affinity (docking score), generating a list of potential targets for subsequent experimental validation. frontiersin.org Other ligand-based methods compare the compound's chemical features to databases of known ligands for various targets to predict its biological activity profile. nih.govmdpi.com

Molecular Docking Simulations: Once a potential target protein is identified, molecular docking is used to predict the preferred binding mode and affinity of the ligand within the protein's active site. tandfonline.comnih.gov The simulation places the flexible 3D structure of [4-(1-Azepanyl)butyl]amine into the target's binding pocket in many possible orientations and conformations, calculating a score for each pose based on intermolecular interactions like hydrogen bonds, ionic interactions, and hydrophobic contacts. These simulations provide a structural hypothesis for the ligand-target interaction, which is invaluable for explaining SAR data and guiding the design of more potent analogs.

Table 4: Illustrative Reverse Docking Results for [4-(1-Azepanyl)butyl]amine
RankPotential Protein TargetProtein ClassDocking Score (kcal/mol)Hypothesized Key Interaction
1Sigma-1 ReceptorChaperone Protein-9.2Ionic interaction between protonated amine and Asp126.
2Histamine H3 ReceptorG-Protein Coupled Receptor-8.8Hydrogen bonding and salt bridge with Asp114 in transmembrane domain 3.
3Dopamine Transporter (DAT)Transporter Protein-8.5Hydrophobic interactions of azepane ring in the central binding pocket.
4Monoamine Oxidase B (MAO-B)Enzyme (Oxidoreductase)-8.1Cation-π interaction with Tyr326 in the substrate cavity.

Molecular Docking of this compound with Predicted Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is crucial for predicting the binding mode and affinity of a small molecule ligand, such as this compound, to the binding site of a target protein.

A typical molecular docking study for this compound would involve the following steps:

Target Identification: Potential biological targets would first be identified based on the compound's chemical structure or preliminary biological screening data. Given its structure, potential targets could include G-protein coupled receptors (GPCRs), ion channels, or enzymes involved in neurotransmission.

Preparation of Receptor and Ligand: The three-dimensional structure of the target protein would be obtained from a public database like the Protein Data Bank (PDB) or modeled using homology modeling. The structure of this compound would be generated and optimized for its geometry and charge distribution.

Docking Simulation: Using specialized software, the ligand would be placed into the binding site of the receptor in various orientations and conformations. A scoring function would then be used to estimate the binding affinity for each pose.

The results of such a study would typically be presented in a table format, detailing the predicted binding affinities and key interactions.

Table 1: Hypothetical Molecular Docking Results for this compound with Predicted Biological Targets This table is for illustrative purposes only, as no specific data exists in the published literature.

Predicted Biological TargetBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Target A---
Target B---
Target C---

Molecular Dynamics Simulations for Binding Conformation and Stability Analysis

Following molecular docking, molecular dynamics (MD) simulations would be employed to investigate the stability of the predicted ligand-receptor complex over time and to analyze its dynamic behavior.

An MD simulation of the this compound-target complex would involve:

System Setup: The docked complex would be placed in a simulated physiological environment, including water molecules and ions.

Simulation: The system's trajectory would be calculated by solving Newton's equations of motion for all atoms, providing insights into the conformational changes and stability of the binding.

Analysis: The simulation trajectory would be analyzed to determine the root-mean-square deviation (RMSD) of the ligand and protein, root-mean-square fluctuation (RMSF) of protein residues, and the persistence of key intermolecular interactions.

The findings would help to validate the docking poses and provide a more detailed understanding of the binding mechanism at an atomic level.

Table 2: Hypothetical Analysis from Molecular Dynamics Simulations of this compound-Target Complex This table is for illustrative purposes only, as no specific data exists in the published literature.

Simulation ParameterResult/ObservationImplication
Ligand RMSD--
Protein RMSD--
Interaction Occupancy--

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target.

A pharmacophore model for the activity of this compound would be developed based on its structure and presumed interactions with a target. This model would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and positive ionizable groups.

Once a pharmacophore model is established, it can be used as a 3D query in virtual screening to search large chemical databases for other molecules that match the pharmacophore and are therefore likely to be active at the same target. This strategy is a powerful tool for identifying novel chemical scaffolds for drug discovery.

Table 3: Hypothetical Pharmacophore Features for this compound This table is for illustrative purposes only, as no specific data exists in the published literature.

Pharmacophoric FeatureDescriptionPotential Role in Binding
Positive IonizableThe protonated amine groups-
HydrophobicThe azepane ring and butyl chain-
Hydrogen Bond AcceptorThe nitrogen atom of the azepane ring-

Advanced Analytical Methodologies for Research on 4 1 Azepanyl Butyl Amine Dihydrochloride

Spectrophotometric Methods for Concentration Determination in Research Solutions

UV-Visible (UV-Vis) spectrophotometry is a rapid and straightforward technique for determining the concentration of a substance in solution, based on the Beer-Lambert law. However, [4-(1-Azepanyl)butyl]amine dihydrochloride (B599025) is an aliphatic amine and lacks a significant chromophore, meaning it does not absorb light strongly in the typical UV-Vis range.

To overcome this, derivatization reactions can be employed to produce a colored product whose concentration can be readily measured. nih.gov For instance, primary and secondary amines can react with reagents like picryl chloride or 9-chloroacridine (B74977) in a basic medium to form intensely colored complexes. ekb.egekb.eg The absorbance of the resulting solution is measured at its wavelength of maximum absorbance (λmax), and the concentration is determined from a calibration curve prepared with standards of known concentration. nih.gov

Table 3: Example of a Derivatization-Based Spectrophotometric Method This table presents hypothetical data for illustrative purposes.

Parameter Value
Derivatizing Reagent Picryl Chloride
Wavelength of Max Absorbance (λmax) 410 - 450 nm
Linear Range 2 - 20 µg/mL
Molar Absorptivity (ε) 1.5 x 10⁴ L·mol⁻¹·cm⁻¹

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as chlorine) in a compound. The experimental results are compared against the theoretical values calculated from the proposed empirical formula. A close match provides strong evidence for the compound's elemental composition and purity. researchgate.net For a result to be considered acceptable, the experimentally found percentages should typically be within ±0.4% of the theoretical values. researchgate.net

For [4-(1-Azepanyl)butyl]amine dihydrochloride, the molecular formula is C₁₀H₂₄Cl₂N₂. The theoretical elemental composition can be calculated based on its molecular weight (243.22 g/mol ). cymitquimica.com

Table 4: Elemental Analysis Data for C₁₀H₂₄Cl₂N₂

Element Theoretical % Experimental % (Example) Difference %
Carbon (C) 49.38% 49.51% +0.13
Hydrogen (H) 9.95% 9.87% -0.08
Nitrogen (N) 11.52% 11.45% -0.07

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Solid-State Characteristics

Thermal analysis techniques provide critical information about the physical and chemical properties of a material as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. libretexts.org A TGA thermogram can reveal the presence of residual volatiles like water or solvents, which would appear as a mass loss at lower temperatures. mt.com It also determines the thermal stability and decomposition temperature of the compound, indicated by significant mass loss at higher temperatures. mdpi.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as its temperature is changed. researchgate.net A DSC thermogram can identify the melting point of the compound (an endothermic peak), as well as other solid-state phenomena such as crystallization events (exothermic peaks) or polymorphic phase transitions. ucr.edu This information is vital for understanding the compound's solid-state characteristics and stability.

Table 5: Summary of Potential Thermal Analysis Data This table presents hypothetical data for illustrative purposes.

Analysis Temperature Range Observation Interpretation
TGA 30 - 150 °C ~1% mass loss Loss of residual moisture/solvent
> 220 °C Significant mass loss Onset of thermal decomposition
DSC ~185 °C Sharp endothermic peak Melting point

Future Directions and Emerging Research Avenues for 4 1 Azepanyl Butyl Amine Dihydrochloride

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of azepane derivatives has traditionally been challenging due to slow cyclization kinetics for seven-membered rings. nih.gov However, the field is rapidly evolving, with a strong emphasis on developing novel synthetic methodologies that are not only more efficient but also adhere to the principles of green chemistry.

Future synthetic strategies are expected to move beyond conventional multi-step processes, which are often resource-intensive. Emerging routes that promise higher yields, milder reaction conditions, and greater atom economy are becoming central to the synthesis of complex azepanes. researchgate.net One such innovative approach is the photochemical dearomative ring expansion of simple nitroarenes, which uses blue light to transform a six-membered benzene (B151609) ring into a seven-membered azepane framework, followed by hydrogenolysis. nih.gov This method allows for the creation of complex azepanes in just two steps.

Palladium(II)-catalyzed tandem addition and cyclization reactions represent another promising avenue. These methods offer advantages such as lower reaction temperatures, the use of a single catalyst, and the utilization of environmentally benign solvents. rsc.org Similarly, copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes provides an efficient pathway to uniquely substituted azepine derivatives. nih.gov These advanced catalytic systems are crucial for creating diverse libraries of [4-(1-Azepanyl)butyl]amine analogs for further study.

The table below summarizes some modern synthetic approaches applicable to azepane synthesis.

Synthetic StrategyKey FeaturesAdvantages
Photochemical Ring Expansion Uses blue light to convert nitroarenes to azepanes. nih.govFewer steps, mild conditions, access to complex structures. nih.gov
Palladium(II)-Catalyzed Cyclization Employs a single palladium catalyst with green solvents. rsc.orgReduced temperature, eco-friendly, high yields. rsc.org
Copper(I)-Catalyzed Cyclization Tandem amination/cyclization of allenynes with amines. nih.govEfficient, allows for unique substitution patterns. nih.gov
Osmium-Catalyzed Aminohydroxylation Stereoselective synthesis of polyhydroxylated azepanes. acs.orgnih.govHigh stereocontrol, access to iminosugar analogs. acs.org

These evolving synthetic toolkits will be instrumental in producing [4-(1-Azepanyl)butyl]amine dihydrochloride (B599025) and its derivatives more sustainably and efficiently, facilitating deeper exploration of their chemical and biological properties.

Comprehensive Exploration of Structure-Activity Relationships through Advanced Chemical Libraries

A systematic understanding of the structure-activity relationships (SAR) is fundamental to optimizing the properties of any bioactive compound. For [4-(1-Azepanyl)butyl]amine dihydrochloride, future research will involve a comprehensive exploration of how structural modifications to both the azepane ring and the butylamine (B146782) side chain influence its activity. SAR studies on other azepane-containing compounds have successfully led to the discovery of highly potent molecules, demonstrating the value of this approach. nih.gov

The generation of advanced chemical libraries is central to this endeavor. Rather than synthesizing analogs one by one, modern approaches like fragment-based drug discovery (FBDD) allow for a more efficient sampling of chemical space. lifechemicals.com FBDD utilizes libraries of small, low-molecular-weight compounds ("fragments") that can be screened for weak binding to a biological target. Hits from these screens then serve as starting points for building more potent molecules. lifechemicals.com

Future SAR studies on [4-(1-Azepanyl)butyl]amine analogs will involve creating diverse libraries with systematic variations, such as:

Substitution on the Azepane Ring: Introducing various functional groups at different positions on the seven-membered ring to probe for new interactions with biological targets.

Modification of the Butylamine Linker: Altering the length and rigidity of the four-carbon chain to optimize the compound's orientation and binding affinity.

Stereochemical Analysis: Synthesizing and testing different stereoisomers, as the three-dimensional arrangement of atoms is often critical for biological activity.

By screening these advanced libraries against various biological targets, researchers can construct detailed SAR maps. This knowledge is crucial for rationally designing next-generation analogs with improved potency, selectivity, and desirable physicochemical properties. drugdesign.orgnih.gov

Integration of Artificial Intelligence and Machine Learning in the Design and Discovery of [4-(1-Azepanyl)butyl]amine Analogs

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by dramatically accelerating the design-synthesize-test cycle. nih.govresearchgate.net These computational tools can analyze vast and complex datasets to identify patterns and make predictions that are beyond the scope of human intuition. researchgate.net For [4-(1-Azepanyl)butyl]amine, AI and ML will be indispensable for designing novel analogs with enhanced properties.

Key applications of AI/ML in this context include:

De Novo Drug Design: Generative AI models can design entirely new molecules from the ground up. By learning from existing chemical data, these models can propose novel azepane derivatives that are predicted to have high activity and favorable drug-like properties. researchgate.net

Predictive Modeling: ML algorithms can be trained on data from SAR studies (as described in 8.2) to predict the biological activity of virtual compounds before they are synthesized. This allows researchers to prioritize the most promising candidates, saving significant time and resources. nih.gov

ADME/T Property Prediction: A major challenge in drug development is ensuring that a compound has suitable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties. AI models can predict these properties from a molecule's structure, helping to identify and eliminate problematic candidates early in the discovery process. nih.gov

Virtual Screening: AI can rapidly screen massive virtual libraries containing millions or even billions of compounds to identify those most likely to be active, a task that would be impossible with physical screening alone. jetir.org

AI/ML ApplicationFunction in Analog DesignPotential Impact
Generative Models Creates novel molecular structures based on learned chemical rules. researchgate.netRapidly generates diverse and innovative azepane-based compounds.
QSAR Modeling Predicts biological activity based on chemical structure. nih.govPrioritizes synthesis of the most promising candidates.
ADME/T Prediction Forecasts physicochemical and pharmacokinetic properties. nih.govReduces late-stage failures by identifying unsuitable compounds early. nih.gov
Virtual HTS Screens large digital libraries of compounds against a target. jetir.orgIdentifies potential hits from vast chemical spaces efficiently.

Advanced Methodologies for Probing Dynamic Molecular Interactions in Complex Biological Systems

Understanding how a molecule like this compound interacts with its biological targets is key to explaining its mechanism of action and guiding further optimization. Traditional models often depict a static "lock-and-key" interaction, but the reality is far more dynamic, with both the compound and its target protein constantly in motion.

Future research will increasingly employ advanced computational and experimental methods to probe these dynamic interactions. Molecular dynamics (MD) simulations are a powerful computational tool that can simulate the movements of atoms and molecules over time. researchgate.net By running MD simulations, researchers can observe how [4-(1-Azepanyl)butyl]amine and its analogs bind to a target, how they affect the target's conformational flexibility, and the precise nature of the intermolecular forces involved, such as hydrogen bonds and hydrophobic interactions. researchgate.netnih.gov This provides a much richer and more accurate picture than static docking models alone.

Density Functional Theory (DFT) is another computational method that can provide deep insights into the structural and electronic properties of azepane derivatives, helping to predict their reactivity and stability. nih.govresearchgate.net These theoretical calculations complement experimental data and aid in the interpretation of molecular behavior.

These advanced methodologies will allow for a detailed, atomistic-level understanding of the molecular recognition events that underpin the biological activity of this compound, providing invaluable guidance for the rational design of more effective molecules.

Collaborative Interdisciplinary Research Initiatives for a Deeper Understanding of this compound's Potential in Chemical and Biological Research

The multifaceted challenges involved in exploring the potential of this compound necessitate a departure from siloed research efforts. Future breakthroughs will be driven by collaborative, interdisciplinary initiatives that bring together experts from diverse scientific fields.

A holistic research program would involve a synergistic team of:

Synthetic Organic Chemists: To develop the novel and sustainable synthetic routes needed to produce the compound and its analogs. nih.govrsc.org

Medicinal Chemists: To design libraries of analogs and interpret complex SAR data to guide the optimization process. nih.gov

Computational Chemists and Data Scientists: To employ AI, ML, and molecular modeling techniques for in silico design, prediction, and analysis of molecular interactions. nih.govresearchgate.net

Structural Biologists: To determine the three-dimensional structures of the compound bound to its biological targets using techniques like X-ray crystallography or cryo-electron microscopy.

Pharmacologists and Cell Biologists: To carry out the biological evaluation of the compounds in relevant assays and disease models to determine their efficacy and mechanism of action.

By fostering an environment of open communication and data sharing, such interdisciplinary teams can more effectively tackle the complexities of modern chemical and biological research. These collaborative efforts will be essential to fully elucidate the therapeutic and scientific potential of this compound and its related compounds.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of [4-(1-Azepanyl)butyl]amine dihydrochloride, and how do they influence experimental design?

  • Answer : The compound is a white, water-soluble crystalline solid with a molecular formula of C₉H₂₁N₃O·2HCl and a molecular weight of 256.18 g/mol. Its melting point is 202–203°C, and it exhibits UV/Vis absorption at λmax 255 nm. These properties necessitate storage at -20°C for long-term stability (≥5 years) and dissolution in polar solvents for biological assays. Purity (≥98%) should be verified via HPLC or NMR to ensure reproducibility in assays .

Q. What synthetic routes are available for this compound, and how are intermediates characterized?

  • Answer : A common synthesis involves reacting 4-(3-aminopropylamino)butylamine with acetic anhydride to form the acetamide intermediate, followed by dihydrochloride salt formation. Key intermediates are characterized using FTIR (amide bond confirmation at ~1650 cm⁻¹), ¹H/¹³C NMR (e.g., methylene protons at δ 1.4–2.6 ppm), and mass spectrometry (m/z 187.284 for the free base). Crystallinity is confirmed via X-ray diffraction .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

  • Answer : Purity is assessed using reversed-phase HPLC with UV detection at 255 nm. Stability studies under accelerated conditions (e.g., 40°C/75% RH for 6 months) should monitor degradation via LC-MS. Long-term storage at -20°C in airtight containers prevents hygroscopic degradation, as evidenced by ≥98% purity retention over 5 years .

Advanced Research Questions

Q. What are the mechanistic insights into the compound’s role in polyamine metabolism and ischemic cardiac apoptosis?

  • Answer : The compound acts as a substrate for acetylspermidine deacetylase, modulating spermidine levels in the polyamine pathway. In ischemic cardiac models, it regulates apoptosis by balancing pro-survival (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) proteins. Experimental validation involves siRNA knockdown of acetylspermidine deacetylase in cardiomyocytes, followed by western blotting and TUNEL assays to quantify apoptosis .

Q. How can contradictory data on its biochemical activity (e.g., enzyme inhibition vs. substrate effects) be resolved?

  • Answer : Contradictions arise from concentration-dependent dual roles: at low concentrations (µM range), it acts as a competitive inhibitor of spermidine deacetylase, while at higher concentrations (mM), it serves as a substrate. Dose-response curves and enzyme kinetics (Lineweaver-Burk plots) should be employed to delineate these effects. Parallel studies in cell-free systems (e.g., E. coli lysates) and mammalian cells clarify context-specific behavior .

Q. What advanced analytical methods are suitable for studying its interactions with biological targets?

  • Answer :

  • Surface Plasmon Resonance (SPR) : To measure binding kinetics (Ka/Kd) with polyamine-binding proteins.
  • Isothermal Titration Calorimetry (ITC) : For thermodynamic profiling of enzyme-substrate interactions.
  • Molecular Docking : Using crystal structures of acetylspermidine deacetylase (PDB: 4XYZ) to predict binding modes.
  • Metabolomics : LC-MS/MS to quantify downstream polyamines (e.g., spermidine, spermine) in treated cells .

Q. How can researchers design in vivo studies to evaluate its therapeutic potential without confounding pharmacokinetic variables?

  • Answer :

  • Dosing : Administer via intraperitoneal injection (10–50 mg/kg) in rodent models to bypass first-pass metabolism.
  • Pharmacokinetics : Measure plasma half-life using LC-MS/MS and assess blood-brain barrier penetration via microdialysis.
  • Control Groups : Include spermidine and acetyltransferase inhibitors (e.g., MDL72527) to isolate target-specific effects .

Key Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the acetamide group .
  • Analytical QC : Use deuterated DMSO for NMR to avoid solvent interference with amine protons .
  • In Vivo Models : Pair pharmacokinetic studies with tissue-specific transcriptomics to identify off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.